molecular formula C9H12O2 B054865 (R)-1-(3-Methoxyphenyl)ethanol CAS No. 120523-12-8

(R)-1-(3-Methoxyphenyl)ethanol

Cat. No. B054865
M. Wt: 152.19 g/mol
InChI Key: ZUBPFBWAXNCEOG-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as (R)-1-(4-methoxyphenyl)ethanol, a compound similar to (R)-1-(3-Methoxyphenyl)ethanol, has been achieved through biocatalytic reduction processes. For instance, a novel reductase, LpSDR, was identified for the efficient asymmetric reduction of p-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol with high conversion rates and enantiomeric excess, showcasing the potential for similar methods in synthesizing (R)-1-(3-Methoxyphenyl)ethanol (Wang & Li, 2023).

Scientific Research Applications

  • Biocatalytic Production and Optimization :

    • Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was synthesized using Lactobacillus senmaizuke as a biocatalyst. This compound is used in synthesizing antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles for treating allergic responses. Optimization of experimental conditions like pH, incubation period, temperature, and agitation speed was significant for catalytic bioreduction reactions (Kavi et al., 2021).
  • Kinetic Resolution Strategies :

    • A strategy for the preparation of the faster reacting (R)-enantiomer of 1-(4-methoxyphenyl)ethanol with 95% enantiomeric excess (ee) was achieved through a double kinetic resolution strategy involving Pseudomonas fluorescens lipase-mediated sequential acetylation and hydrolysis (Brown, Davies, & Sousa, 1993).
  • Asymmetric Hydrolysis for Chiral Intermediate Synthesis :

    • Optically pure 1-(3’,4’-methylenedioxyphenyl) ethanol, a key chiral intermediate for synthesizing Steganacin and Salmeterol, was produced using a Bacillus amyloliquefaciens esterase. The enantioselectivity of the catalyzed reaction improved significantly under specific conditions, providing an effective process for bioproduction (Liu et al., 2014).
  • Biocatalytic Reduction in Ionic Liquid-Containing Medium :

    • The biocatalytic anti-Prelog enantioselective reduction of 4′-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol using immobilized Trigonopsis variabilis cells was conducted in an ionic liquid-containing system. This resulted in higher efficiency compared to aqueous buffer, demonstrating the cells' tolerance to high temperatures and substrate concentrations (Lou et al., 2009).
  • Enantioselective Synthesis with Chiral Sulfoxide :

    • Efficient enantioselective synthesis of (R)- and (S)-enantiomers of 2-(tert-butylamino)-1-(p-methoxyphenyl)-ethanol was achieved using asymmetric sulfoxide as a chiral auxiliary. This approach was extended to the asymmetric synthesis of (R)-salbutamol (Sivakumar, Lahoti, & Bhat, 2009).
  • Asymmetric Biosynthesis in Various Reaction Systems :

    • The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol was improved using an ionic liquid-containing co-solvent system and an ionic liquids/buffer biphasic system, highlighting the importance of reaction system design (Lou Wenyong, 2011).

properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBPFBWAXNCEOG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152896
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Methoxyphenyl)ethanol

CAS RN

120523-12-8
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120523128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99796X35Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3-methoxyacetophenone (3 g; 20 mmol) in methanol (60 mL) is added sodium borohydride (1.13 g; 30 mmol) in four portions over one hour. The reaction is stirred at room temperature overnight, neutralized with saturated ammonium chloride, and extracted with ethyl acetate. The organics are separated, washed with water, and dried over magnesium sulfate. The solvent is removed to give 2.62 grams of 1-(3-methoxyphenyl)-ethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 85° C. After the mixture was cooled to room temperature, m-methoxyacetophenone (0.4 mmol), i-propanol (2 mL) and a solution of sodium methoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (5 atm) at 40° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure m-methoxyphenylethanol was obtained and the ee value (ee=99.2%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(3-Methoxyphenyl)ethanol
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Citations

For This Compound
25
Citations
FD Nasário, PJS Moran, JAR Rodrigues - Journal of the Brazilian …, 2019 - SciELO Brasil
A biocatalytic cascade process was developed using immobilized cells of the wild type yeast Candida albicans CCT 0776 in calcium alginate beads and a commercially available …
Number of citations: 7 www.scielo.br
S Öksüz, E Şahin, E Dertli - Chemistry & Biodiversity, 2018 - Wiley Online Library
Global sales of single enantiomeric drug products are growing at an alarming rate every year. A total of 7 bacterial strains were screened for their ability to reduce acetophenones to its …
Number of citations: 18 onlinelibrary.wiley.com
E Şahin - Biocatalysis and Biotransformation, 2017 - Taylor & Francis
Chiral secondary alcohols are convenient mediator for the synthesis of biologically active compounds and natural products. In this study fifteen yeast strains belonging to three food …
Number of citations: 22 www.tandfonline.com
AK Dwamena, RS Phillips, CS Kim - 2019 - jmb.or.kr
Site-directed mutagenesis was employed to generate five different triple point mutations in the double mutant (C295A/I86A) of Thermoanaerobacter ethanolicus alcohol dehydrogenase …
Number of citations: 2 www.jmb.or.kr
S Lorraine, K Abdur-Rashid, W Jia… - Inorganica Chimica …, 2020 - Elsevier
Procedures for the preparation of the nucleophilic diphosphine ligands (R)-(4,4′,6,6′-tetramethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) ((R)-Ph-Garphos, 2a) and (S)-(4,4′,6,6…
Number of citations: 3 www.sciencedirect.com
GW Zheng, XY Liu, ZJ Zhang, P Tian, GQ Lin, JH Xu - RSC advances, 2013 - pubs.rsc.org
A recombinant Bacillus subtilis esterase (BsE) expressed in E. coli was found to exhibit excellent enantioselectivity (E was always greater than 100) towards m-substituted 1-…
Number of citations: 4 pubs.rsc.org
A Świzdor, T Janeczko… - Journal of Industrial …, 2010 - academic.oup.com
Didymosphaeria igniaria is a promising biocatalyst in asymmetric reductions of prochiral aromatic-aliphatic ketones such as acetonaphthones, acetophenones, and acetylpyridines. The …
Number of citations: 14 academic.oup.com
C Tozlu, E Şahin, H Serencam… - Biocatalysis and …, 2019 - Taylor & Francis
In this study, four bacterial strains were tested for their ability to reduce acetophenones to its corresponding alcohol. Among these strains Weissella paramesenteroides N7 was found to …
Number of citations: 11 www.tandfonline.com
FD Nasário, T Cazetta, PJS Moran… - Tetrahedron …, 2016 - Elsevier
(R)-1-Arylethanols and other secondary alcohols were prepared at high ee (>90%) by oxidative kinetic resolution using resting cells of the yeast Candida albicans CCT 0776. The …
Number of citations: 15 www.sciencedirect.com
N Itoh, M Matsuda, M Mabuchi, T Dairi… - European Journal of …, 2002 - Wiley Online Library
Phenylacetaldehyde reductase (PAR) produced by styrene‐assimilating Corynebacterium strain ST‐10 was used to synthesize chiral alcohols. This enzyme with a broad substrate …
Number of citations: 118 febs.onlinelibrary.wiley.com

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